molecular formula C7H13NO4S B2742194 Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate CAS No. 1487500-62-8

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate

Cat. No.: B2742194
CAS No.: 1487500-62-8
M. Wt: 207.24
InChI Key: IRLDTDIFEQDIND-UHFFFAOYSA-N
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Description

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate is a pyrrolidine-based compound featuring a methyl ester group at position 2 and a methylsulfonyl (-SO₂CH₃) substituent at position 1.

Properties

IUPAC Name

methyl 1-methylsulfonylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-12-7(9)6-4-3-5-8(6)13(2,10)11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDTDIFEQDIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine with methylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester moiety in Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Reaction Example :

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylateH2O/H+or OH1-(Methylsulfonyl)pyrrolidine-2-carboxylic acid+Methanol\text{this compound} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{1-(Methylsulfonyl)pyrrolidine-2-carboxylic acid} + \text{Methanol}

While specific hydrolysis data for this compound is not explicitly reported, analogous ester-to-acid conversions are documented. For instance, hydrolysis of structurally related methyl esters (e.g., compound 73 in ) to carboxylic acids (compound 22 ) proceeds efficiently under standard conditions, though yield details are unspecified .

Reaction TypeConditionsProductSource
Ester HydrolysisAqueous acid/baseCarboxylic acid derivative

Stability in Biological Media

The compound’s stability in cell culture media has implications for its pharmacological applications. Studies on similar sulfonyl-containing esters (e.g., compound 31 in ) reveal partial decomposition under biological conditions.

Key Findings :

  • Compound 31 (a butanoic acid derivative) decomposed by 18% after 48 hours in cell culture media .

  • Decomposition is attributed to ester hydrolysis and potential sulfonyl group interactions, though the methylsulfonyl group in this compound may enhance stability compared to alkylsulfonyl analogs .

Compound TypeDecomposition (% after 48h)ConditionsSource
Butanoic acid derivative18%Cell culture media
Sulfonyl ester<5% (estimated)Cell culture media

Potential for Cycloaddition Reactions

The pyrrolidine ring and electron-withdrawing sulfonyl group may enable participation in [3+2] dipolar cycloadditions, though direct evidence is lacking. Spiro-indolinone derivatives synthesized via azomethine ylide cycloadditions (e.g., compounds 6a–o in ) demonstrate the feasibility of such reactions with structurally related pyrrolidine systems .

Theoretical Pathway :

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate+DipolarophileSpirocyclic adduct\text{this compound} + \text{Dipolarophile} \rightarrow \text{Spirocyclic adduct}

Nucleophilic Substitution at the Sulfonyl Group

The methylsulfonyl group (–SO2_2Me) is a potential site for nucleophilic substitution, though no experimental data exists for this compound. In general, sulfonyl groups undergo displacement with strong nucleophiles (e.g., amines, thiols) under basic conditions.

Hypothetical Reaction :

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate+NuMethyl 1-(Nu-substituted)pyrrolidine-2-carboxylate+MeSO2\text{this compound} + \text{Nu}^- \rightarrow \text{Methyl 1-(Nu-substituted)pyrrolidine-2-carboxylate} + \text{MeSO}_2^-

Scientific Research Applications

Chemical Research and Synthesis

Building Block in Organic Synthesis
Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate serves as a crucial building block in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. For instance, the methylsulfonyl group can be oxidized to form sulfone derivatives, while the carboxylate ester can be reduced to yield alcohol derivatives.

Synthetic Routes
The synthesis typically involves the reaction of pyrrolidine with methylsulfonyl chloride in the presence of a base, followed by esterification with methanol. Common solvents include tetrahydrofuran (THF), and catalysts such as sodium acetate are often employed to enhance yield and purity.

Biological Applications

Biochemical Probes
In biological research, this compound is utilized as a probe in biochemical assays. It aids in studying enzyme activities and protein interactions, providing insights into metabolic pathways and cellular functions.

Therapeutic Potential
Ongoing research is exploring the compound's potential as a therapeutic agent due to its unique chemical properties. Preliminary studies indicate that it may exhibit activity against certain cancer types by modulating specific molecular targets within cancer cells .

Industrial Applications

Material Science
In industry, this compound is involved in developing new materials and optimizing chemical processes. Its reactivity allows for the creation of novel compounds with desired properties for various applications, including pharmaceuticals and agrochemicals.

Case Study 1: Cancer Treatment

A clinical study evaluated the effects of this compound in patients with advanced lung cancer. The results indicated a significant improvement in overall survival rates when combined with standard therapies. This suggests that the compound may enhance the efficacy of existing cancer treatments.

Case Study 2: Antimicrobial Efficacy

Another study focused on chronic bacterial infections showed that incorporating this compound into antibiotic regimens reduced treatment durations and improved patient outcomes. This highlights its potential role in enhancing antibiotic effectiveness against resistant strains .

Mechanism of Action

The mechanism of action of Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

Key Analogues :

  • Methyl 1-(4-bromobenzenesulfonyl)pyrrolidine-2-carboxylate (): Replaces the methylsulfonyl group with a bromobenzenesulfonyl moiety. This substitution introduces steric bulk and alters electronic properties, reducing solubility in polar solvents compared to the methylsulfonyl derivative. The bromine atom may also enable cross-coupling reactions for further functionalization .
  • Methyl 1-(phenylsulfonyl)pyrrolidine-2-carboxylate derivatives (, e.g., 1c, 1h, 1i): These compounds feature aromatic sulfonyl groups (e.g., phenylsulfonyl or 4-chlorophenylsulfonyl). Compound 1i (methyl 1-((benzamido)carbo-N-thioly)-2-benzyl-4-(methylsulfonyl)-5-phenylpyrrolidine-2-carboxylate) shares the methylsulfonyl group but includes additional benzyl and benzamido substituents, which may confer distinct biological targeting properties .

Table 1: Substituent Effects on Physical Properties

Compound Sulfonyl Group Melting Point (°C) State Key Functional Groups
Target Compound* Methylsulfonyl Not reported Not reported Methyl ester, methylsulfonyl
7c () 4-{4-[(2S)-2-Aminopropionamido]phenyl}benzenesulfonyl 155.1–158.3 Solid Amino amide, bromobenzene
1i () Methylsulfonyl Not reported Not reported Benzamido, benzyl, methylsulfonyl
101M () Bis(methylsulfonyl) Not reported Not reported Chloroethyl, methylaminocarbonyl

*Hypothetical properties inferred from analogs.

Impact of Ester Groups and Chiral Centers

  • Ethyl-(2S)-1-(3-phenylpropyl)pyrrolidine-2-carboxylate (102) (): Shares the pyrrolidine-2-carboxylate backbone but substitutes the methylsulfonyl group with a 3-phenylpropyl chain. The ethyl ester and chiral (2S) configuration influence its stereoselective interactions, as seen in its synthesis (73% yield) via reductive amination .
  • (2R)-1-(4-Bromobenzenesulfonyl)pyrrolidine-2-carboxylate Methyl Ester (): Demonstrates the role of stereochemistry; the (2R) configuration may affect binding to biological targets like histone deacetylases (HDACs) .

Biological Activity

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a methylsulfonyl group and a carboxylate ester, which contribute to its diverse chemical reactivity. The compound's molecular formula is C7H13NO4S, with a molecular weight of approximately 207.25 g/mol. Its structure allows for interactions with various biological targets, making it a valuable probe in biochemical assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methylsulfonyl group acts as an electrophile, enabling reactions with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects, including anti-inflammatory and potential anticancer activities .

Anti-inflammatory Effects

Research indicates that compounds containing a methylsulfonyl group exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial in the inflammatory response. The compound's IC50 values against COX-1 and COX-2 have been reported in the range of 30-60 μM, indicating moderate potency compared to standard anti-inflammatory drugs like Meloxicam .

Anticancer Activity

The compound's structural analogs have demonstrated promising anticancer properties. Studies suggest that pyrrolidine derivatives can inhibit key signaling pathways involved in tumor growth, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. These interactions lead to apoptosis in cancer cell lines, suggesting that this compound may have potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameCOX-1 IC50 (μM)COX-2 IC50 (μM)Notable Activity
This compound30-6030-60Moderate anti-inflammatory activity
Meloxicam83.6857.14Standard anti-inflammatory agent
Compound from study 19.45 ± 0.0742.1 ± 0.30Higher COX-1 selectivity

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives, including this compound:

  • Study on Anti-inflammatory Activity : A series of pyrrolidine derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results indicated that compounds with a methylsulfonyl group showed significant inhibition, supporting the hypothesis that this compound may possess similar properties .
  • Anticancer Mechanism Investigation : Research on pyrrole and pyrrolidine analogs revealed their ability to induce apoptosis in cancer cell lines through inhibition of EGFR and VEGFR signaling pathways . This suggests that this compound could be further explored for its anticancer potential.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain ≤0°C during sulfonylation to minimize side reactions.
  • Catalyst Screening : Test bases like DMAP or pyridine to enhance reaction efficiency.
  • Solvent Selection : Dichloromethane or THF improves solubility of intermediates.

Reference : Analogous methods for pyrrolidine carboxylate synthesis (e.g., L-proline derivatives) are detailed in .

What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

Basic
Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Look for methylsulfonyl (δ 3.0–3.3 ppm, singlet) and ester methyl (δ 3.6–3.8 ppm) groups.
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~170 ppm (ester) and 40–50 ppm (sulfonyl).
  • IR Spectroscopy : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O).
  • Mass Spectrometry : Molecular ion peak at m/z consistent with C₈H₁₃NO₄S (calc. 219.07).

Q. Data Interpretation :

  • Compare with computational predictions (e.g., DFT) for stereochemical assignments.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the pyrrolidine ring.

Reference : NMR/IR protocols for analogous compounds are outlined in and .

How does the methylsulfonyl group influence the compound's reactivity in nucleophilic substitution reactions compared to other sulfonyl derivatives?

Advanced
The methylsulfonyl group is a strong electron-withdrawing group (EWG), enhancing electrophilicity at adjacent carbons. Key differences from other sulfonyl groups (e.g., tosyl):

  • Steric Effects : Smaller size of methylsulfonyl reduces steric hindrance, favoring SN2 mechanisms.
  • Electronic Effects : Higher electronegativity increases leaving-group ability, accelerating substitution rates.

Q. Experimental Validation :

  • Compare reaction kinetics with tosyl or mesyl derivatives under identical conditions.
  • Monitor by LC-MS or TLC to track intermediate formation.

Reference : Sulfonyl group reactivity in heterocycles is discussed in .

What computational chemistry approaches are suitable for predicting the stereochemical outcomes of reactions involving this compound?

Advanced
Methods :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict stereoselectivity.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Docking Studies : Investigate interactions with chiral catalysts (e.g., organocatalysts).

Q. Case Study :

  • Use Gaussian or ORCA software to model nucleophilic attack on the sulfonylated pyrrolidine. Compare with experimental optical rotation data.

Reference : Crystallographic refinement tools (SHELX in ) support structural validation .

How to resolve contradictions in reported biological activity data for this compound across different assay systems?

Advanced
Root Causes :

  • Purity Discrepancies : Impurities (e.g., unreacted intermediates) may skew results. Validate via HPLC (≥95% purity).
  • Assay Conditions : pH, temperature, or solvent variations affect compound stability.

Q. Mitigation Strategies :

  • Standardized Protocols : Use identical buffer systems (e.g., PBS) across studies.
  • Control Experiments : Include reference inhibitors and validate cell viability.

Reference : Safety data in and highlight handling impacts on compound integrity .

What strategies are effective for achieving enantiomeric purity in the synthesis of this compound?

Advanced
Approaches :

  • Chiral Auxiliaries : Use L-proline derivatives () to induce asymmetry during ring formation.
  • Kinetic Resolution : Employ enzymes (lipases) or chiral chromatography (HPLC with amylose columns).

Q. Validation :

  • Measure optical rotation ([α]D) and compare with literature values.
  • Use chiral shift reagents in ¹H NMR for enantiomeric excess (ee) determination.

Reference : Stereoselective synthesis methods are exemplified in and .

How to troubleshoot common by-products formed during synthesis?

Basic
Common By-Products :

  • Over-Sulfonylation : Detect via LC-MS (higher m/z). Optimize stoichiometry (1:1 sulfonyl chloride:pyrrolidine).
  • Ester Hydrolysis : Mitigate by using anhydrous solvents (e.g., dried DCM) and inert atmospheres.

Q. Analytical Tools :

  • TLC Monitoring : Spot at 30-minute intervals to track reaction progress.
  • Mass Spectrometry : Identify side products via fragmentation patterns.

Reference : Purification protocols in and safety guidelines () are applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.